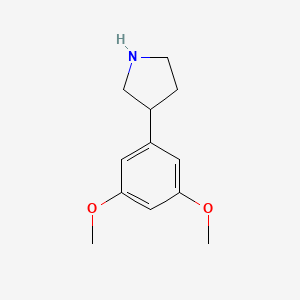

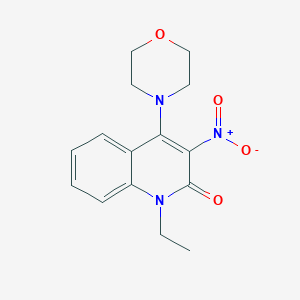

![molecular formula C10H13NO4 B2852917 2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid CAS No. 1822965-71-8](/img/structure/B2852917.png)

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a unique antidepressant drug that has been used to treat depression, anxiety disorders, and social phobia.

科学的研究の応用

1. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems This compound can be used in the synthesis of highly functionalised enantiopure bicyclo[3.2.1]octane systems . The sequence used for this transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

2. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid The compound can also be used in the syntheses of four enantiomers of 2,3-diendo- and 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid . The stereochemistry and relative configurations of the synthesized compounds were determined by NMR spectroscopy (based on the 3J (H,H) coupling constants) and X-ray crystallography .

3. Building Blocks of Modified Analogues of Pharmacologically Active Peptides Alicyclic β-amino acids, which can be derived from this compound, can be used as building blocks of modified analogues of pharmacologically active peptides . These peptides have shown relevant biological activity .

Antifungal Activity

The first natural alicyclic β-amino acid, (1R,2S)-2-aminocyclopentanecarboxylic acid (cispentacin), which can be synthesized from this compound, exhibits antifungal activity .

Derivatization

The rigidity of Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride, which can be derived from this compound, enables it to be a robust molecular scaffold for derivatization . It can be derivatised by amines for succinimides while the octene favours electrophilic substitution and olefin metathesis .

6. Synthesis of Enantiomerically Enriched Bicyclo[2.2.2]octane β-Amino Acid Derivatives This compound can be used in the synthesis of enantiomerically enriched bicyclo[2.2.2]octane β-amino acid derivatives . These derivatives have been described in several scientific research applications .

特性

IUPAC Name |

2-methoxycarbonyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-10(14)11-5-6-2-3-8(11)7(4-6)9(12)13/h2-3,6-8H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOHJBOMOPILLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC2CC(C1C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

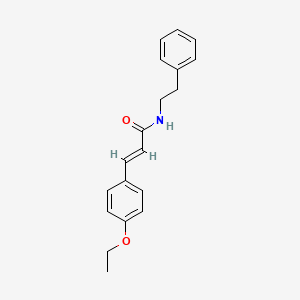

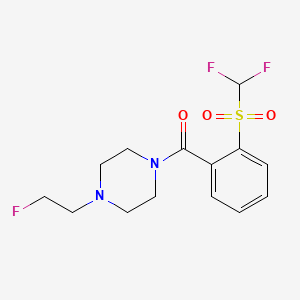

![N-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2852838.png)

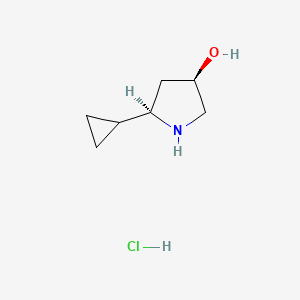

![Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2852840.png)

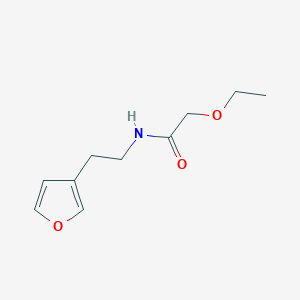

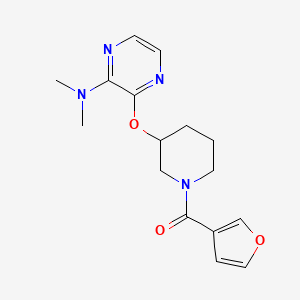

![5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2852846.png)

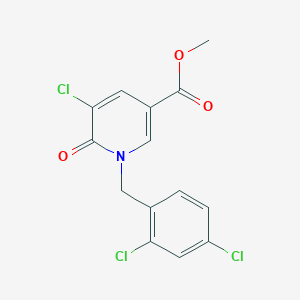

![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2852849.png)

![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2852851.png)

![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B2852853.png)